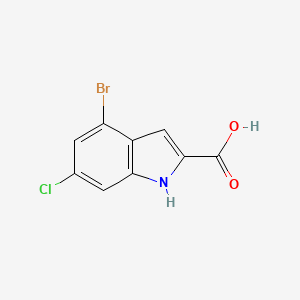

4-bromo-6-chloro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-6-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRRVKVSQPGMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indole derivatives followed by carboxylation. For instance, starting with 6-chloroindole, bromination at the 4th position can be achieved using bromine in the presence of a suitable catalyst. Subsequent carboxylation at the 2nd position can be performed using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 4-bromo-6-chloro-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

Major Products Formed

Substitution Products: Various substituted indole derivatives.

Oxidation Products: Indole oxides or quinones.

Reduction Products: Dehalogenated indole derivatives.

Scientific Research Applications

4-Bromo-6-chloro-1H-indole-2-carboxylic acid is an indole derivative with a bromo group at the 4th position and a chloro group at the 6th position, as well as a carboxylic acid group attached. Indole derivatives are important in organic chemistry because of their wide-ranging biological activities and uses in medicinal chemistry.

Scientific Research Applications

4-Bromo-6-chloro-1H-indole has several applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

- Biology It is used to study biological pathways and as a probe to investigate enzyme activities.

Comparison with Similar Compounds

- 4-Bromoindole: Lacks the chlorine atom at the 6th position.

- 6-Chloroindole: Lacks the bromine atom at the 4th position.

- 4,6-Dibromoindole: Contains bromine atoms at both the 4th and 6th positions.

4-Bromo-6-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

While specific case studies and comprehensive data tables for 4-bromo-6-chloro-1H-indole-2-carboxylic acid were not found in the search results, related research on indoles and similar compounds can provide insight:

Mechanism of Action

The mechanism of action of 4-bromo-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-1H-indole-2-carboxylic Acid

- Structure : Differs by having a chlorine atom at the 4-position instead of bromine and lacks the 6-chloro substituent.

- Properties: The absence of bromine reduces molecular weight (C$9$H$6$ClNO$2$, ~195.6 g/mol) compared to the target compound (C$9$H$5$BrClNO$2$, ~291.5 g/mol). The chlorine at the 4-position may lead to weaker hydrophobic interactions compared to bromine, affecting binding affinity in biological systems.

- Applications : Used in crystallography studies (e.g., PDB identifier W6A) due to its well-defined structure .

6-Bromo-4-methoxy-1H-indole-2-carboxylic Acid

- Structure : Substitutes the 4-bromo and 6-chloro groups in the target compound with a 6-bromo and 4-methoxy group.

- The molecular weight (C${10}$H$8$BrNO$_3$, ~286.1 g/mol) is comparable, but the methoxy group may improve solubility in polar solvents .

- Synthesis : Similar ester hydrolysis steps (e.g., using LiOH in THF/water) as described for indole carboxylates in .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Chlorine at the 7-position and a methyl group at the 3-position, with the carboxylic acid retained at the 2-position.

- Properties : The 7-chloro substituent may sterically hinder interactions at the indole core. The methyl group enhances lipophilicity (logP ~2.5 vs. ~2.8 for the target compound), affecting membrane permeability in drug candidates.

- Safety : Classified for research use only, with hazards including skin/eye irritation (CAS: 16381-48-9) .

4-Bromo-1-methyl-1H-indole-3-carboxylic Acid

- Structure : Carboxylic acid at the 3-position instead of the 2-position, with bromine at the 4-position and a methyl group at the 1-position.

- Molecular weight (C${10}$H$8$BrNO$_2$, ~274.1 g/mol) is lower due to the absence of a 6-chloro substituent .

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

- Structure: Benzimidazole core instead of indole, with a fluorine substituent and a branched aryl-amino group.

- The fluorine atom enhances metabolic stability, making this compound more suitable for pharmacokinetic optimization than the target indole derivative .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are often synthesized via halogenation and ester hydrolysis, as seen in and . Bromine and chlorine substituents require careful control of reaction conditions to avoid over-halogenation .

- Biological Relevance: Halogenated indoles exhibit enhanced binding to enzymes like kinases and proteases due to halogen bonding. The 6-chloro substituent in the target compound may improve selectivity compared to mono-halogenated analogs .

- Structural Insights : X-ray crystallography data (e.g., W6A in ) highlight how substituent positions influence molecular packing and stability .

Biological Activity

4-Bromo-6-chloro-1H-indole-2-carboxylic acid is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 261.51 g/mol

- Structural Features : The compound features bromine and chlorine substituents on the indole ring, along with a carboxylic acid group at the 2-position, which contributes to its reactivity and biological activity.

The biological activity of 4-bromo-6-chloro-1H-indole-2-carboxylic acid is largely attributed to its interaction with various molecular targets within biological systems. It has been shown to:

- Inhibit Enzymes : The compound can inhibit enzymes involved in cancer cell proliferation and microbial growth, such as kinases associated with the PI3K/Akt and MAPK signaling pathways.

- Induce Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to cell death.

- Modulate Gene Expression : It affects cellular metabolism and gene expression through its influence on signaling pathways.

Anticancer Activity

Research indicates that 4-bromo-6-chloro-1H-indole-2-carboxylic acid exhibits potent anticancer properties. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell survival and growth. The following table summarizes the IC values observed in different cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | PI3K/Akt pathway inhibition |

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 20.3 | MAPK pathway modulation |

Antimicrobial Activity

The compound also shows significant antimicrobial activity against a range of pathogens. The following table presents the minimum inhibitory concentrations (MIC) for various microorganisms:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacterial growth inhibition |

| Escherichia coli | 64 | Bacterial growth inhibition |

| Candida albicans | 16 | Fungal growth inhibition |

Case Studies

- In Vivo Studies : In a murine model of breast cancer, treatment with 4-bromo-6-chloro-1H-indole-2-carboxylic acid resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors.

- In Vitro Studies : A study investigating the effects on human lung cancer cells showed that the compound decreased cell viability significantly after 48 hours of exposure, correlating with increased levels of pro-apoptotic markers.

Q & A

Q. How can I synthesize 4-bromo-6-chloro-1H-indole-2-carboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of indole derivatives. Start with an indole-2-carboxylic acid precursor and sequentially introduce bromine and chlorine groups using electrophilic substitution reactions. For example, bromination can be achieved with N-bromosuccinimide (NBS) under controlled conditions, followed by chlorination using sulfuryl chloride (SO₂Cl₂). Purification via recrystallization or HPLC (≥95% purity) ensures high yields and minimal impurities .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the indole ring.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., C₉H₅BrClNO₂, expected [M+H]⁺ = 289.914) .

- HPLC (≥95% purity) to assess purity .

- X-ray crystallography (using SHELX software for refinement) for absolute structural confirmation .

Q. How should I store 4-bromo-6-chloro-1H-indole-2-carboxylic acid to prevent degradation?

- Methodological Answer : Store at +4°C in a desiccated environment to avoid hydrolysis of the carboxylic acid group. For long-term storage, use inert atmospheres (argon or nitrogen) and protect from light .

Advanced Research Questions

Q. How can I address low yields in the bromination step during synthesis?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DOE):

- Temperature : Bromination is exothermic; maintain 0–5°C to suppress side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates.

- Catalyst : Add catalytic FeCl₃ to enhance regioselectivity .

Monitor reaction progress via TLC and isolate intermediates promptly to prevent decomposition.

Q. How do I resolve discrepancies between NMR and mass spectrometry data for this compound?

- Methodological Answer : Conflicting data may arise from:

- Impurities : Re-purify using column chromatography or preparative HPLC .

- Degradation : Perform stability studies under storage conditions.

- Tautomerism : Use 2D NMR (COSY, HSQC) to confirm tautomeric forms .

Cross-validate with alternative techniques like IR spectroscopy (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodological Answer : Modify the carboxylic acid group to enhance bioactivity:

Q. How can computational methods predict the reactivity of 4-bromo-6-chloro-1H-indole-2-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations to:

- Map electrostatic potential surfaces and identify electrophilic centers.

- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions at bromine or chlorine sites.

Pair computational results with experimental kinetic studies to validate predictions .

Q. What experimental approaches can resolve discrepancies in melting point data reported in literature?

- Methodological Answer :

- Re-measure melting point using a calibrated apparatus and slow heating rates (~1°C/min).

- Check for polymorphism via X-ray powder diffraction (XRPD).

- Compare with structurally similar indole derivatives (e.g., indole-5-carboxylic acid, mp 208–210°C) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.